![molecular formula C8H13IO2 B13896043 [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol](/img/structure/B13896043.png)
[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol: is a chemical compound that belongs to the class of oxabicyclo compounds It features a unique bicyclic structure with an iodomethyl group and a hydroxymethyl group attached to the bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol typically involves the following steps:
Formation of the Bicyclic Framework: The bicyclic structure can be synthesized through a Diels-Alder reaction involving a furan derivative and an olefinic or acetylenic dienophile.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, where a suitable precursor is treated with iodine in the presence of a halogenating agent.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically involving the use of formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The iodomethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol: has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol involves its interaction with various molecular targets. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares the bicyclic framework but lacks the iodomethyl and hydroxymethyl groups.
7,7-Dimethyl-2-oxabicyclo[2.2.1]heptane: Similar bicyclic structure with different substituents.
Uniqueness
- The presence of both iodomethyl and hydroxymethyl groups in [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol provides unique reactivity and potential for diverse chemical transformations.
- Its structure allows for specific interactions in biological systems, making it a valuable compound in medicinal chemistry.
This compound in various scientific domains
Propriétés
Formule moléculaire |
C8H13IO2 |
|---|---|
Poids moléculaire |
268.09 g/mol |
Nom IUPAC |
[1-(iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol |
InChI |
InChI=1S/C8H13IO2/c9-4-8-2-1-7(3-8,5-10)6-11-8/h10H,1-6H2 |
Clé InChI |
URURHKGTJABQBG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1(CO2)CO)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-aminophenoxy)ethyl]methanesulfonamide](/img/structure/B13895965.png)
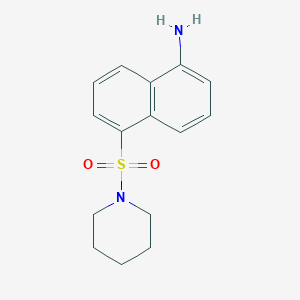
![2,5-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13895973.png)
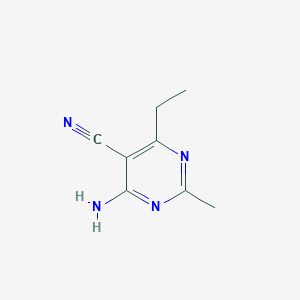
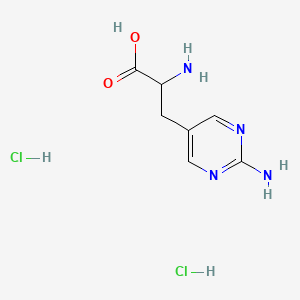
![2-[4-[2-(4-Aminophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B13896003.png)

![[(8S)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13896011.png)
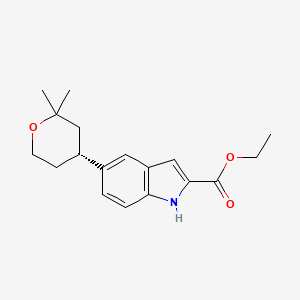
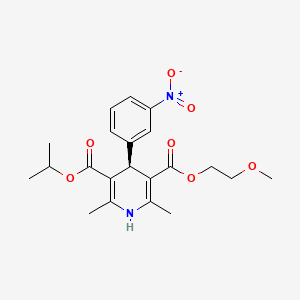
![(1R,5S)-tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13896023.png)
![N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B13896034.png)


